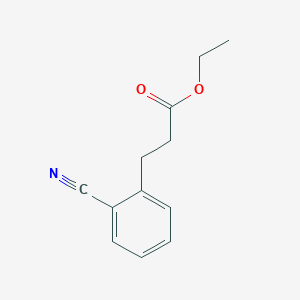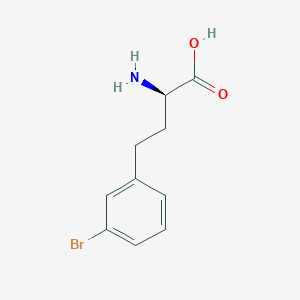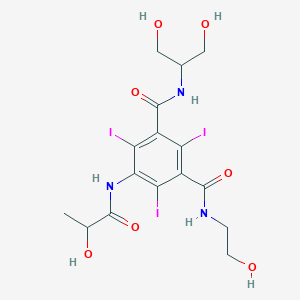
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide is a complex organic compound characterized by its multiple hydroxyl and carboxamide groups, as well as its triiodobenzene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide typically involves multiple steps:
Formation of the Triiodobenzene Core: The triiodobenzene core can be synthesized through iodination of a benzene derivative using iodine and an oxidizing agent.
Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Attachment of Carboxamide Groups: Carboxamide groups are typically introduced through amidation reactions, where carboxylic acids react with amines in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming carbonyl compounds.
Reduction: Reduction reactions can target the carboxamide groups, potentially converting them to amines.
Substitution: The triiodobenzene core can undergo nucleophilic substitution reactions, where iodine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like thiols, amines, or alkoxides.
Major Products
Oxidation: Carbonyl derivatives.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Protein Labeling: Its multiple functional groups allow for conjugation with proteins, aiding in various labeling and detection techniques.
Medicine
Imaging: Due to its triiodobenzene core, the compound can be used as a contrast agent in medical imaging techniques like X-ray and CT scans.
Drug Development: Its potential as an enzyme inhibitor makes it a candidate for drug development, particularly in targeting specific biochemical pathways.
Industry
Polymer Production: The compound can be used as a monomer or cross-linking agent in the production of specialized polymers.
Coatings: Its unique properties make it suitable for use in high-performance coatings and adhesives.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Imaging: The triiodobenzene core enhances contrast in imaging techniques by absorbing X-rays, providing clearer images.
Comparison with Similar Compounds
Similar Compounds
Iodinated Contrast Agents: Compounds like iohexol and iopamidol share the triiodobenzene core and are used in medical imaging.
Enzyme Inhibitors: Compounds like benzamidine and its derivatives are known enzyme inhibitors.
Uniqueness
Multiple Functional Groups: The presence of multiple hydroxyl and carboxamide groups provides versatility in chemical reactions and applications.
Triiodobenzene Core: This core structure is crucial for its use in imaging and as a potential ligand in catalysis.
Properties
Molecular Formula |
C16H20I3N3O7 |
|---|---|
Molecular Weight |
747.06 g/mol |
IUPAC Name |
3-N-(1,3-dihydroxypropan-2-yl)-1-N-(2-hydroxyethyl)-5-(2-hydroxypropanoylamino)-2,4,6-triiodobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H20I3N3O7/c1-6(26)14(27)22-13-11(18)8(15(28)20-2-3-23)10(17)9(12(13)19)16(29)21-7(4-24)5-25/h6-7,23-26H,2-5H2,1H3,(H,20,28)(H,21,29)(H,22,27) |
InChI Key |
JFGLLCPCXNIKNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NCCO)I)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Aminobicyclo[3.2.1]octane-3,8-dicarboxylic acid](/img/structure/B12286770.png)
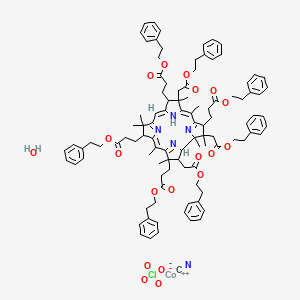



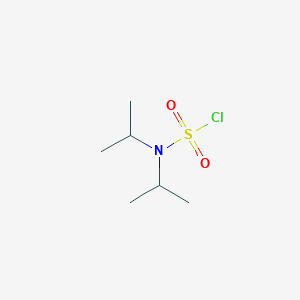
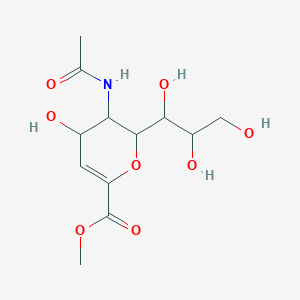

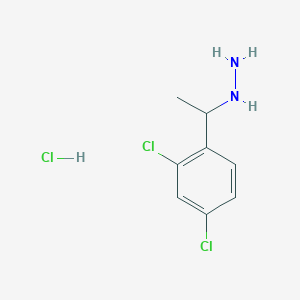
![methyl 4-[hydroxy-(2-oxo-1,3-dioxolan-4-yl)methyl]-2-methyl-4,7a-dihydro-3aH-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12286828.png)
![6-Amino-2-[[2-amino-3-(carboxymethylsulfanyl)propanoyl]amino]hexanoic acid](/img/structure/B12286829.png)
![4-Azido-2,3-bis(phenylmethoxy)-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12286840.png)
